molecular formula C28H31BrN2O2 B113412 (R)-Darifenacin Hydrobromide CAS No. 1092800-15-1

(R)-Darifenacin Hydrobromide

Cat. No.: B113412
CAS No.: 1092800-15-1
M. Wt: 507.5 g/mol
InChI Key: UQAVIASOPREUIT-UQIIZPHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Darifenacin Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C28H31BrN2O2 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Manufacturing Process Development

  • Pramanik et al. (2012) described an efficient commercial manufacturing process for darifenacin hydrobromide, emphasizing its role as a potent M3 selective receptor antagonist used in urinary incontinence treatment. Pramanik et al. (2012)

Formulation and Drug Delivery

  • Allah and Hussein (2018) developed nanostructured lipid carriers for darifenacin hydrobromide to enhance bioavailability, demonstrating controlled drug release up to 12 hours. Allah & Hussein (2018)
  • Brahma (2017) focused on developing extended-release tablets of darifenacin hydrobromide for overactive bladder syndrome, highlighting the need for once-a-day dosing to improve patient compliance. Brahma (2017)
  • Patel et al. (2023) developed a microemulsion-based transdermal gel for darifenacin hydrobromide, aiming to improve bioavailability and reduce dosage frequency. Patel et al. (2023)
  • Abbas et al. (2019) formulated darifenacin hydrobromide as fast dissolving buccal films, enhancing patient compliance with improved disintegration and dissolution rates. Abbas et al. (2019)

Analytical Methods and Quality Control

  • Acharya et al. (2018) developed and validated an RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms. Acharya et al. (2018)
  • Murthy et al. (2013) developed a mass spectrometry method for estimating darifenacin in human plasma, indicating its application in clinical studies. Murthy et al. (2013)

Synthesis and Chemical Analysis

  • Zang Heng-chang (2012) and Yuan Zhe-dong (2007) both focused on the synthesis of darifenacin hydrobromide, outlining different methods and yields for producing the compound. Zang Heng-chang (2012), Yuan Zhe-dong (2007)

Stability and Degradation Studies

Mechanism of Action

Target of Action

®-Darifenacin Hydrobromide primarily targets the muscarinic acetylcholine receptors M3 . These receptors play a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .

Mode of Action

As a competitive antagonist, ®-Darifenacin Hydrobromide binds to the muscarinic acetylcholine receptors, specifically M3, and inhibits the action of acetylcholine, a neurotransmitter. This inhibition prevents the contraction of the smooth muscles in the urinary bladder, thereby reducing the urge to urinate .

Biochemical Pathways

The action of ®-Darifenacin Hydrobromide affects the cholinergic pathway . By blocking the M3 receptors, it disrupts the signal transduction in the pathway that leads to muscle contraction. The downstream effect is the relaxation of the detrusor muscle in the bladder wall, reducing bladder spasms and the feeling of urgency .

Pharmacokinetics

The pharmacokinetics of ®-Darifenacin Hydrobromide involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The metabolites are then excreted in the urine and feces. The bioavailability of ®-Darifenacin Hydrobromide can be influenced by factors such as food intake and variations in the CYP2D6 enzyme among individuals .

Result of Action

The molecular effect of ®-Darifenacin Hydrobromide’s action is the blockade of M3 receptors, preventing their activation by acetylcholine. On a cellular level, this results in the relaxation of the detrusor muscle of the bladder. Clinically, this leads to a decrease in the urgency and frequency of urination, improving the symptoms of conditions like overactive bladder .

Action Environment

The action, efficacy, and stability of ®-Darifenacin Hydrobromide can be influenced by various environmental factors. For instance, the presence of food can enhance its absorption and thus its bioavailability. Genetic factors, such as polymorphisms in the CYP2D6 enzyme, can affect its metabolism and hence its efficacy. Furthermore, the drug’s stability can be affected by storage conditions, such as temperature and humidity .

Properties

IUPAC Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-UQIIZPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Darifenacin Hydrobromide
Reactant of Route 2
Reactant of Route 2
(R)-Darifenacin Hydrobromide
Reactant of Route 3
Reactant of Route 3
(R)-Darifenacin Hydrobromide
Reactant of Route 4
Reactant of Route 4
(R)-Darifenacin Hydrobromide
Reactant of Route 5
(R)-Darifenacin Hydrobromide
Reactant of Route 6
(R)-Darifenacin Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.